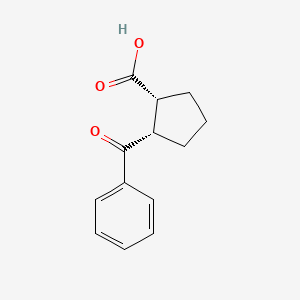

cis-2-Benzoylcyclopentane-1-carboxylic acid

Description

BenchChem offers high-quality cis-2-Benzoylcyclopentane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Benzoylcyclopentane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-benzoylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHBCOBGFZPAI-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641303 | |

| Record name | (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70071-92-0 | |

| Record name | (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of cis-2-Benzoylcyclopentane-1-carboxylic acid

The physicochemical characterization of a potential drug molecule like cis-2-Benzoylcyclopentane-1-carboxylic acid is a foundational pillar of its development program. The properties determined through the rigorous protocols outlined in this guide—pKa, logP, solubility, and solid-state characteristics—are not merely data points; they are predictive indicators of a compound's ultimate success or failure. By investing in high-quality, reproducible characterization early in the development process, research organizations can make more informed decisions, de-risk their pipelines, and accelerate the journey of bringing new, effective therapies to patients. This adherence to a structured, data-driven approach is a hallmark of scientific integrity and a prerequisite for regulatory approval. [34][35]

References

-

Boczar, M., et al. (2004). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. Available at: [Link]

-

ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation. Available at: [Link]

-

AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time! AlfatestLab. Available at: [Link]

-

Wikipedia. (2023). Thermogravimetric analysis. Wikipedia. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. CureFFI.org. Available at: [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

-

Torontech. (2023). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Torontech. Available at: [Link]

-

ResearchGate. (2023). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. ResearchGate. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

-

Wikipedia. (2023). Differential scanning calorimetry. Wikipedia. Available at: [Link]

-

Auriga Research. (n.d.). Solid State Characterization. Auriga Research. Available at: [Link]

-

SciSpace. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

ResearchGate. (2024). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. ResearchGate. Available at: [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available at: [Link]

-

CD Formulation. (n.d.). Solid State Characterization of APIs. CD Formulation. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. ResearchGate. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

-

ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

SciELO. (2008). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. Available at: [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

-

NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available at: [Link]

-

JoVE. (2023). Physical Properties of Carboxylic Acids. JoVE. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Doc Brown's Chemistry. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Intertek. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

PubMed Central. (2012). Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]

-

Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum... ResearchGate. Available at: [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Mettler Toledo. Available at: [Link]

-

World Health Organization. (2015). 1-6 Specifications. World Health Organization. Available at: [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). TA Instruments. Available at: [Link]

-

Therapeutic Goods Administration (TGA). (2000). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. TGA. Available at: [Link]

-

Waters Corporation. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Waters Corporation. Available at: [Link]

-

SciSpace. (2017). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. SciSpace. Available at: [Link]

-

IKEV. (n.d.). ICH Q6A Guideline. IKEV. Available at: [Link]

-

Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance. Particle Analytical. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. alfatestlab.com [alfatestlab.com]

- 3. Solid State Characterization of APIs - CD Formulation [formulationbio.com]

- 4. scielo.br [scielo.br]

- 5. Video: Physical Properties of Carboxylic Acids [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. waters.com [waters.com]

- 11. Q&A: Solid-state Characterization and Crystallization Development - Patheon pharma services [patheon.com]

- 12. aurigaresearch.com [aurigaresearch.com]

- 13. database.ich.org [database.ich.org]

- 14. particle.dk [particle.dk]

- 15. Differential scanning calorimetry [cureffi.org]

- 16. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 19. torontech.com [torontech.com]

- 20. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 21. mt.com [mt.com]

- 22. tainstruments.com [tainstruments.com]

- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 24. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum [chemicalbook.com]

- 27. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of cis-2-Benzoylcyclopentane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of cis-2-Benzoylcyclopentane-1-carboxylic acid. As a molecule with two contiguous stereocenters on a five-membered ring, its conformational flexibility and the spatial arrangement of its substituents are critical determinants of its chemical and biological properties. This document delves into the stereochemical nuances of the cis-configuration, explores potential synthetic strategies for its diastereoselective preparation, and outlines the expected spectroscopic characteristics that are fundamental for its unambiguous identification and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of substituted cyclopentane scaffolds in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules and natural products. Their conformational flexibility, which includes both envelope and twist forms, allows them to present substituents in well-defined spatial orientations, making them attractive scaffolds for the design of ligands for biological targets. The introduction of substituents, particularly at adjacent positions as in 1,2-disubstituted cyclopentanes, gives rise to stereoisomerism that can profoundly influence molecular recognition and biological activity. The cis and trans diastereomers of such compounds can exhibit markedly different pharmacological profiles. Therefore, a thorough understanding of the stereochemistry and conformational behavior of molecules like cis-2-Benzoylcyclopentane-1-carboxylic acid is paramount for rational drug design and development.

Molecular Structure and Stereochemical Elucidation

The molecular structure of cis-2-Benzoylcyclopentane-1-carboxylic acid is characterized by a five-membered cyclopentane ring substituted at the C1 and C2 positions with a carboxylic acid group and a benzoyl group, respectively. The designation "cis" indicates that these two bulky substituents are located on the same face of the cyclopentane ring.

Chirality and Enantiomers

The C1 and C2 atoms of the cyclopentane ring are chiral centers. Consequently, cis-2-Benzoylcyclopentane-1-carboxylic acid exists as a pair of enantiomers: (1R,2S)-2-benzoylcyclopentane-1-carboxylic acid and (1S,2R)-2-benzoylcyclopentane-1-carboxylic acid. These enantiomers are non-superimposable mirror images and are expected to have identical physical and spectroscopic properties in an achiral environment, but may exhibit different interactions with other chiral molecules, such as biological receptors.

Conformational Analysis of the Cyclopentane Ring

Unlike the more rigid cyclohexane ring, the cyclopentane ring is highly flexible and undergoes rapid pseudorotation between a series of envelope and twist conformations. For a cis-1,2-disubstituted cyclopentane, the substituents can occupy various pseudo-axial and pseudo-equatorial positions in these conformations.

In the case of cis-2-Benzoylcyclopentane-1-carboxylic acid, the bulky benzoyl and carboxylic acid groups will preferentially adopt positions that minimize steric strain. The most stable conformations are likely to be those where one of the substituents occupies a pseudo-equatorial position to reduce unfavorable steric interactions. The dynamic equilibrium between these conformers can be studied using computational modeling and advanced NMR techniques.

Below is a diagram illustrating the general concept of envelope and twist conformations of a cyclopentane ring.

Caption: Proposed synthetic workflow via Dieckmann Condensation.

Spectroscopic Characterization

The unambiguous identification and stereochemical assignment of cis-2-Benzoylcyclopentane-1-carboxylic acid rely heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected in the downfield region of the spectrum, typically between 10-13 ppm. [1]Its chemical shift can be concentration-dependent.

-

Aromatic Protons: The protons of the benzoyl group will appear as multiplets in the aromatic region (typically 7.0-8.0 ppm).

-

Cyclopentane Protons: The methine protons at C1 and C2, being adjacent to electron-withdrawing groups, will be deshielded and are expected to resonate in the range of 2.5-4.0 ppm. The coupling constants between these two protons will be crucial for determining their relative stereochemistry. For a cis relationship, the vicinal coupling constant (³J) is typically in the range of 5-8 Hz. The remaining methylene protons of the cyclopentane ring will appear as complex multiplets further upfield.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The carboxylic acid carbonyl carbon will resonate in the range of 170-185 ppm, while the ketone carbonyl of the benzoyl group will appear further downfield, typically between 190-200 ppm. [1]* Aromatic Carbons: The carbons of the phenyl ring will show signals in the 120-140 ppm region.

-

Cyclopentane Carbons: The C1 and C2 carbons will be deshielded due to the attached functional groups. The remaining methylene carbons of the ring will appear at higher field.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H stretching vibration. [2]* C=O Stretch: Two distinct carbonyl stretching bands should be observable. The carboxylic acid C=O stretch will appear as a strong band around 1700-1725 cm⁻¹, while the ketone C=O stretch of the benzoyl group will be at a slightly lower frequency, typically in the range of 1680-1700 cm⁻¹. [3]Conjugation of the benzoyl ketone with the phenyl ring contributes to this lower frequency.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) would be expected at m/z = 218.25, corresponding to the molecular formula C₁₃H₁₄O₃.

| Spectroscopic Data | Expected Chemical Shift / Wavenumber |

| ¹H NMR | |

| Carboxylic Acid (-COOH) | 10-13 ppm (broad singlet) |

| Aromatic (Ph-H) | 7.0-8.0 ppm (multiplets) |

| Methine (C1-H, C2-H) | 2.5-4.0 ppm (multiplets) |

| Methylene (-CH₂-) | 1.5-2.5 ppm (multiplets) |

| ¹³C NMR | |

| Ketone (C=O) | 190-200 ppm |

| Carboxylic Acid (C=O) | 170-185 ppm |

| Aromatic (Ph-C) | 120-140 ppm |

| Methine (C1, C2) | 40-60 ppm |

| Methylene (-CH₂-) | 20-40 ppm |

| IR Spectroscopy | |

| O-H Stretch | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) |

| C=O Stretch (Ketone) | 1680-1700 cm⁻¹ (strong) |

Conclusion and Future Perspectives

cis-2-Benzoylcyclopentane-1-carboxylic acid represents a structurally interesting and synthetically challenging molecule. Its well-defined stereochemistry and the presence of versatile functional groups make it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The development of efficient and highly diastereoselective synthetic routes to this and related compounds is a continuing area of research. Further studies, including X-ray crystallographic analysis, would provide definitive proof of its solid-state conformation and stereochemistry. The insights gained from the detailed analysis of this molecule can guide the design and synthesis of novel cyclopentane-based compounds with tailored properties.

References

[4]Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). PMC. Retrieved from [Link]

Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. Retrieved from [Link]

[5]3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (2021). MDPI. Retrieved from [Link]

6 ¹H NMR spectra of the cis, cis, cis, cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride (CPTC). ResearchGate. Retrieved from [Link]

[7]Conformational analysis.Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. ResearchGate. Retrieved from [Link]

[8]Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

[9]21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

[10]Cis-1,2-Disubstituted Cyclohexane:A controversial exception. Pearson+. Retrieved from [Link]

[11]Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Retrieved from [Link]

[12]21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry | OpenStax. Retrieved from [Link]

[13]Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. RSC Publishing. Retrieved from [Link]

[14]4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry | OpenStax. Retrieved from [Link]

[2]The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

[15]5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

[3]Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved from [Link]

[16]A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Retrieved from [Link]

[1]Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Retrieved from [Link]

[17]21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 4. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Cis-1,2-Disubstituted Cyclohexane:A controversial exception. | Study Prep in Pearson+ [pearson.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 13. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. mdpi.com [mdpi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to cis-2-Benzoylcyclopentane-1-carboxylic acid: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of cis-2-Benzoylcyclopentane-1-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. The primary focus of this document is to establish its unequivocal identification through its Chemical Abstracts Service (CAS) number and a detailed analysis of its expected spectroscopic characteristics. While experimental data for this specific compound is not widely available, this guide leverages established principles of organic spectroscopy and data from structurally analogous compounds to provide a robust predictive framework for its identification. This includes predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a general synthesis and purification strategy is outlined to facilitate its preparation and subsequent analysis in a research setting.

Core Identification Parameters

The unique identifier for a chemical substance is its CAS number, which facilitates unambiguous database searches and regulatory compliance.

| Parameter | Value | Source |

| Compound Name | cis-2-Benzoylcyclopentane-1-carboxylic acid | IUPAC Nomenclature |

| CAS Number | 70071-92-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₃H₁₄O₃ | Calculated |

| Molecular Weight | 218.25 g/mol | Calculated |

| Canonical SMILES | O=C(O)C1CCCC1C(=O)c2ccccc2 | Simplified Molecular-Input Line-Entry System |

Predicted Spectroscopic Profile for Structural Elucidation

The following sections detail the predicted spectroscopic data for cis-2-Benzoylcyclopentane-1-carboxylic acid. These predictions are based on the analysis of functional groups present in the molecule and comparison with spectral data of similar compounds such as cyclopentanecarboxylic acid, 2-benzoylbenzoic acid, and cis-cyclopentane-1,2-dicarboxylic acid.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the proton framework of a molecule. The predicted chemical shifts (δ) for cis-2-Benzoylcyclopentane-1-carboxylic acid in a standard deuterated solvent like CDCl₃ are as follows:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Notes |

| -COOH | ~10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| Aromatic (ortho to C=O) | ~7.9 - 8.1 | Multiplet | 2H | Protons ortho to the benzoyl carbonyl are deshielded due to the electron-withdrawing nature of the carbonyl group. |

| Aromatic (meta & para) | ~7.4 - 7.6 | Multiplet | 3H | The remaining aromatic protons will appear in the typical aromatic region. |

| H1 (methine) | ~3.5 - 3.8 | Multiplet | 1H | This proton is alpha to both the carboxylic acid and the benzoyl group, leading to significant deshielding. |

| H2 (methine) | ~3.2 - 3.5 | Multiplet | 1H | This proton is alpha to the benzoyl group and adjacent to the carboxylic acid-bearing carbon. |

| Cyclopentane (-CH₂-) | ~1.6 - 2.2 | Multiplets | 6H | The methylene protons of the cyclopentane ring will appear as complex multiplets in the aliphatic region. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale and Notes |

| Benzoyl C=O | ~198 - 202 | The ketone carbonyl carbon is significantly deshielded. |

| Carboxylic C=O | ~175 - 180 | The carboxylic acid carbonyl carbon is also deshielded but typically less so than a ketone. |

| Aromatic (quaternary) | ~135 - 138 | The carbon atom of the benzene ring attached to the carbonyl group. |

| Aromatic (CH) | ~128 - 134 | The protonated carbons of the benzene ring. |

| C1 (methine) | ~50 - 55 | The carbon bearing the carboxylic acid group. |

| C2 (methine) | ~45 - 50 | The carbon bearing the benzoyl group. |

| Cyclopentane (-CH₂-) | ~25 - 35 | The methylene carbons of the cyclopentane ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | The characteristic broad absorption is due to hydrogen bonding of the carboxylic acid dimer.[4] |

| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching vibrations of the C-H bonds on the cyclopentane ring. |

| C=O (Benzoyl Ketone) | ~1680 | Strong | The carbonyl stretch of the benzoyl group, conjugated with the aromatic ring. |

| C=O (Carboxylic Acid) | ~1710 | Strong | The carbonyl stretch of the carboxylic acid. This may overlap with the benzoyl C=O stretch.[5] |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Aromatic ring skeletal vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For cis-2-Benzoylcyclopentane-1-carboxylic acid, using electron ionization (EI):

-

Molecular Ion (M⁺): A peak at m/z = 218 would correspond to the molecular ion. This peak may be of moderate to low intensity.

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 200): Dehydration from the carboxylic acid.

-

Loss of COOH (m/z = 173): Loss of the carboxylic acid radical.

-

Loss of C₆H₅CO (m/z = 113): Cleavage of the benzoyl group, leaving a cyclopentane carboxylic acid fragment.

-

C₆H₅CO⁺ (m/z = 105): A prominent peak corresponding to the benzoyl cation, which is a common fragment for benzoyl-containing compounds.[6]

-

C₆H₅⁺ (m/z = 77): Loss of CO from the benzoyl cation.

-

Experimental Workflows

General Synthesis Approach

A plausible synthetic route to cis-2-Benzoylcyclopentane-1-carboxylic acid could involve the Friedel-Crafts acylation of a suitable cyclopentene precursor, followed by stereoselective reduction and hydrolysis. A more direct approach could be the acylation of a cyclopentane derivative. A general workflow is proposed below.

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol:

-

Acylation: React cyclopentene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride in an appropriate inert solvent (e.g., dichloromethane) at low temperature.

-

Work-up and Isolation: Quench the reaction with dilute acid and extract the organic product. Purify the intermediate by column chromatography.

-

Reduction: Employ a stereoselective reducing agent to reduce the double bond of the cyclopentene ring, favoring the cis isomer.

-

Hydrolysis (if necessary): If the acylation was performed on an ester derivative of a cyclopentene carboxylic acid, a final hydrolysis step under acidic or basic conditions would be required to yield the carboxylic acid.

-

Purification: The final product can be purified by recrystallization or column chromatography.

Analytical Identification Workflow

The following workflow outlines the steps for the unequivocal identification of a synthesized sample purported to be cis-2-Benzoylcyclopentane-1-carboxylic acid.

Caption: A logical workflow for the analytical identification and structural confirmation.

Detailed Protocol:

-

Purity Assessment:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

Spot the solution on a TLC plate and develop it in an appropriate solvent system (e.g., hexane:ethyl acetate mixture).

-

Visualize the spot(s) under UV light and/or with a staining agent to assess purity. A single spot suggests a pure compound.

-

-

Functional Group Analysis (IR):

-

Structural Elucidation (NMR):

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Correlate the observed signals with the predicted chemical shifts, multiplicities, and integrations to confirm the molecular structure and the cis stereochemistry.

-

-

Molecular Weight and Fragmentation Confirmation (MS):

-

Obtain the mass spectrum of the sample.

-

Identify the molecular ion peak at m/z = 218 and compare the fragmentation pattern with the predicted fragments.

-

Conclusion

This technical guide provides a comprehensive framework for the identification and characterization of cis-2-Benzoylcyclopentane-1-carboxylic acid (CAS No. 70071-92-0). By leveraging predictive spectroscopic methods based on established chemical principles and data from analogous structures, researchers and drug development professionals are equipped with the necessary information to confidently identify this compound. The outlined synthesis and analytical workflows provide a practical basis for its preparation and confirmation in a laboratory setting.

References

- Perkin, W. H. (1894). Journal of the Chemical Society, Transactions, 65, 572-590.

-

PubChem. (n.d.). cis-Cyclopentane-1,2-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US3723469A - Process for the preparation of cyclopropane derivatives and compounds produced therein.

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

- Stepan, A. F., et al. (2012). Journal of Medicinal Chemistry, 55(7), 3414–3424.

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

PubChem. (n.d.). cis-2-Methylcyclopentane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. Retrieved from [Link]

-

NIST. (n.d.). cis-cyclohexane-1,2-dicarboxylic anhydride. WebBook. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. cis-Cyclopentane-1,2-dicarboxylic acid | C7H10O4 | CID 727374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Benzoylbenzoic acid(85-52-9) 1H NMR spectrum [chemicalbook.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Solubility and Stability of cis-2-Benzoylcyclopentane-1-carboxylic acid

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth exploration of the solubility and stability of cis-2-Benzoylcyclopentane-1-carboxylic acid, a compound of interest with potential applications in medicinal chemistry. While specific experimental data for this molecule is not extensively available in public literature, this document serves as a detailed roadmap for its characterization. It outlines the foundational principles, experimental designs, and analytical methodologies required to thoroughly assess its solubility and stability profiles. By grounding our approach in established scientific principles and regulatory guidelines, we aim to provide a self-validating framework for the comprehensive evaluation of this and similar chemical entities.

Physicochemical Characterization of cis-2-Benzoylcyclopentane-1-carboxylic acid

A foundational understanding of the intrinsic properties of cis-2-Benzoylcyclopentane-1-carboxylic acid is the logical first step in any comprehensive analysis. These properties will dictate its behavior in various solvent systems and its susceptibility to degradation.

Table 1: Physicochemical Properties of cis-2-Benzoylcyclopentane-1-carboxylic acid

| Property | Value | Source |

| CAS Number | 70071-92-0 | [1] |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| Structure | A cyclopentane ring substituted with a carboxylic acid group and a benzoyl group in a cis configuration. | Inferred |

| pKa (predicted) | ~4-5 | Inferred from carboxylic acid functionality |

| logP (predicted) | ~2-3 | Inferred from structure |

The presence of a carboxylic acid moiety suggests that the solubility of cis-2-Benzoylcyclopentane-1-carboxylic acid will be highly pH-dependent. The benzoyl group and the cyclopentane ring contribute to its lipophilicity, which will influence its solubility in organic solvents and its potential for membrane permeability. The cis stereochemistry may influence its crystal packing and, consequently, its melting point and solid-state stability compared to its trans isomer.[2]

Aqueous and Solvent Solubility Assessment

A thorough understanding of a compound's solubility is critical for formulation development, bioavailability, and in vitro assay design. The following sections outline a systematic approach to determining the solubility of cis-2-Benzoylcyclopentane-1-carboxylic acid.

pH-Dependent Aqueous Solubility

The carboxylic acid group will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt. Conversely, at pH values below its pKa, the less soluble, neutral form will predominate.

Experimental Protocol: Equilibrium Shake-Flask Method

-

Buffer Preparation : Prepare a series of buffers at 2 pH unit intervals (e.g., pH 2, 4, 6, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).

-

Sample Preparation : Add an excess of solid cis-2-Benzoylcyclopentane-1-carboxylic acid to vials containing each buffer.

-

Equilibration : Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing : Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

-

Data Analysis : Plot the logarithm of solubility versus pH to visualize the pH-solubility profile.

Table 2: Projected pH-Solubility Profile Data

| pH | Predicted Solubility (µg/mL) |

| 2.0 | Low |

| 4.0 | Moderate (approaching pKa) |

| 6.0 | High |

| 8.0 | High |

| 10.0 | High |

Solubility in Organic and Mixed-Solvent Systems

For many applications, understanding the solubility in non-aqueous or mixed-solvent systems is crucial.

Experimental Protocol: Isothermal Shake-Flask Method

-

Solvent Selection : Choose a range of pharmaceutically relevant solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

-

Equilibration : Follow the same procedure as the aqueous solubility determination (steps 2-5), replacing the buffers with the selected organic solvents.

-

Data Reporting : Report the solubility in mg/mL or µg/mL for each solvent.

Stability Profiling and Degradation Pathway Analysis

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products that could impact its safety and efficacy. This involves both long-term stability testing under intended storage conditions and forced degradation studies to accelerate decomposition.[4][5]

Solid-State Stability

Experimental Protocol: Long-Term and Accelerated Stability Studies

-

Sample Preparation : Store accurately weighed samples of solid cis-2-Benzoylcyclopentane-1-carboxylic acid in appropriate containers (e.g., amber glass vials) under various conditions as per ICH guidelines.[6]

-

Long-Term : 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated : 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points : Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[5]

-

Analysis : Analyze the samples for purity using a stability-indicating HPLC method and for any changes in physical appearance.

Solution-State Stability and Forced Degradation

Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[6]

dot

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Forced Degradation:

-

Acidic Hydrolysis : Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C and sample at various time points. Neutralize samples before analysis.[9]

-

Basic Hydrolysis : Dissolve the compound and add 0.1 M NaOH. Heat at 60-80°C and sample at various time points. Neutralize samples before analysis. The ester-like benzoyl group may be susceptible to hydrolysis under these conditions.

-

Oxidative Degradation : Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and protect from light. Sample at various time points.

-

Thermal Degradation : Prepare a solution of the compound and heat it at a high temperature (e.g., 80°C). Sample at various time points.

-

Photostability : Expose a solution and solid sample to light according to ICH Q1B guidelines. A dark control should be run in parallel.

Table 3: Potential Degradation Products of cis-2-Benzoylcyclopentane-1-carboxylic acid

| Stress Condition | Potential Degradation Product | Rationale |

| Strong Base | Benzoic acid and cis-cyclopentane-1,2-dicarboxylic acid | Hydrolysis of the ketone linkage. |

| Strong Acid | Rearrangement products | Potential for acid-catalyzed reactions on the cyclopentane ring. |

| Oxidation | Ring-opened products, hydroxylated species | Oxidation of the cyclopentane ring or the aromatic ring. |

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study.

dot

Caption: Stability-Indicating HPLC Method Development and Validation.

HPLC Method Parameters (Starting Point):

-

Column : C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase A : 0.1% Phosphoric acid in Water

-

Mobile Phase B : Acetonitrile

-

Gradient : A suitable gradient to resolve the parent peak from any degradation products.

-

Flow Rate : 1.0 mL/min

-

Detection : UV at the λmax of the benzoyl chromophore.

-

Injection Volume : 10 µL

-

Column Temperature : 30°C

This method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose. The use of forced degradation samples is crucial to demonstrate the specificity of the method and its ability to separate the parent compound from its degradation products.[8]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of cis-2-Benzoylcyclopentane-1-carboxylic acid. While specific experimental data for this molecule is sparse, the principles and methodologies outlined herein are based on established scientific practices and regulatory expectations. By following this guide, researchers can generate the necessary data to understand the physicochemical properties of this compound, enabling its further development. The proposed experimental designs are self-validating, ensuring that the data generated is reliable and robust. This approach not only facilitates the characterization of cis-2-Benzoylcyclopentane-1-carboxylic acid but also serves as a template for the evaluation of other novel chemical entities.

References

-

PubChem. cis-2-Methylcyclopentane-1-carboxylic acid. [Link]

-

MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]

-

European Medicines Agency. Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

-

PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

PrepChem.com. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

-

University of Technology. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ACS Publications. Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. [Link]

-

Chemistry Stack Exchange. Relative stability of cis and trans cycloalkenes. [Link]

-

World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Symeres. A practical guide to forced degradation and stability studies for drug substances. [Link]

- Google Patents. Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.

-

Organic Chemistry Portal. Cyclopentane synthesis. [Link]

-

MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]

-

Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

World Health Organization. Annex 10 - ICH. [Link]

-

Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids. [Link]

-

National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

- Google Patents. Process of separating cis and trans isomers of cyclopropane carboxylic acids.

-

Jordan Food and Drug Administration. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

PubChem. 2-Ethylcyclopentane-1-carboxylic acid. [Link]

Sources

- 1. 70071-92-0|cis-2-Benzoylcyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. biomedres.us [biomedres.us]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onyxipca.com [onyxipca.com]

Unlocking the Potential of a Versatile Scaffold: A Technical Guide to the Research Applications of cis-2-Benzoylcyclopentane-1-carboxylic acid

Introduction: A Molecule of Latent Possibilities

In the vast landscape of chemical entities, cis-2-Benzoylcyclopentane-1-carboxylic acid emerges as a molecule of significant untapped potential for researchers, scientists, and drug development professionals. With the chemical formula C₁₃H₁₄O₃, this compound uniquely combines a cyclopentane ring, a carboxylic acid group, and a benzoyl moiety, presenting a versatile scaffold for a multitude of research applications.[1] While specific literature on this exact molecule is sparse, its structural components are prevalent in numerous biologically active compounds and functional materials. This guide will provide an in-depth exploration of the potential research applications of cis-2-Benzoylcyclopentane-1-carboxylic acid, grounded in established scientific principles and proven experimental methodologies.

The core structure features a five-membered cyclopentane ring, a motif frequently found in a wide array of natural products and synthetic drugs due to its conformational flexibility and ability to present substituents in well-defined spatial orientations.[2][3] The presence of a carboxylic acid group offers a handle for various chemical modifications and can play a crucial role in biological interactions.[4] Furthermore, the benzoyl group introduces aromaticity and a ketone functionality, which can be exploited for further derivatization or as a key pharmacophoric element. This technical guide will delve into the prospective applications of this intriguing molecule in medicinal chemistry, materials science, and as a versatile building block in organic synthesis.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The cyclopentane core is a privileged scaffold in drug discovery, often serving as a bioisostere for other cyclic systems to enhance pharmacokinetic profiles.[3] The unique combination of functional groups in cis-2-Benzoylcyclopentane-1-carboxylic acid makes it a compelling starting point for the development of novel therapeutic agents.

Rationale as a Bioisostere for Phenyl Rings

In modern medicinal chemistry, there is a growing emphasis on "escaping from flatland," a concept that involves replacing flat aromatic rings like benzene with three-dimensional saturated scaffolds.[5] This strategy can lead to improved solubility, metabolic stability, and novel intellectual property. The cyclopentane ring of cis-2-Benzoylcyclopentane-1-carboxylic acid can be envisioned as a non-planar bioisostere of a phenyl ring, offering a distinct spatial arrangement of substituents.

Potential as an Anti-inflammatory Agent

Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a carboxylic acid moiety and an aromatic component. The structure of cis-2-Benzoylcyclopentane-1-carboxylic acid bears a resemblance to some NSAIDs. The carboxylic acid can participate in key interactions with the active sites of cyclooxygenase (COX) enzymes, while the benzoyl and cyclopentyl groups can be tailored to optimize binding and selectivity.

Exploration as an Antiviral or Anticancer Agent

Cyclopentane derivatives have been successfully incorporated into various antiviral and anticancer drugs.[6][7] The rigid, yet flexible, nature of the cyclopentane ring allows for precise positioning of functional groups to interact with viral or cancer-related protein targets. The benzoyl and carboxylic acid groups of the title compound provide opportunities for derivatization to explore these activities.

Experimental Workflow for Preliminary Biological Screening

Caption: A generalized workflow for the synthesis and initial biological evaluation of novel derivatives based on the cis-2-Benzoylcyclopentane-1-carboxylic acid scaffold.

Protocol for Analog Synthesis via Amide Coupling

-

Activation of the Carboxylic Acid: Dissolve cis-2-Benzoylcyclopentane-1-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide analog.

Materials Science: Building Blocks for Functional Polymers and Organic Materials

The rigid and well-defined structure of cis-2-Benzoylcyclopentane-1-carboxylic acid makes it a candidate for incorporation into novel polymers and organic materials, where molecular geometry can dictate macroscopic properties.

Monomer for Specialty Polyamides and Polyesters

The carboxylic acid functionality allows this molecule to be used as a monomer in polymerization reactions. Conversion of the carboxylic acid to an acid chloride or ester enables its participation in condensation polymerizations with diamines or diols to form polyamides and polyesters, respectively. The bulky benzoylcyclopentane unit would likely impart unique thermal and mechanical properties to the resulting polymers, such as increased rigidity and a higher glass transition temperature.

Core for Photosensitive Materials

The benzoyl group is a known photosensitizer. Upon absorption of UV light, the ketone can undergo photochemical reactions. This property could be exploited in the design of photo-crosslinkable polymers or photochromic materials.[8] By incorporating this molecule into a polymer backbone or as a pendant group, materials that change their properties upon irradiation could be developed.

Experimental Workflow for Polymer Synthesis and Characterization

Caption: A schematic of the workflow for synthesizing and characterizing polymers derived from cis-2-Benzoylcyclopentane-1-carboxylic acid.

Organic Synthesis: A Chiral Building Block

The stereochemistry of cis-2-Benzoylcyclopentane-1-carboxylic acid, with two adjacent stereocenters on the cyclopentane ring, makes it a valuable chiral starting material for the asymmetric synthesis of more complex molecules.

Synthesis of Chiral Ligands

The carboxylic acid and ketone functionalities can be chemically manipulated to introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen), leading to the synthesis of novel chiral ligands for asymmetric catalysis. The rigid cyclopentane backbone can provide a well-defined chiral environment around a metal center.

Precursor for Natural Product Synthesis

Many natural products contain substituted cyclopentane rings.[9] cis-2-Benzoylcyclopentane-1-carboxylic acid could serve as a starting material for the stereoselective synthesis of such natural products or their analogs. The existing functional groups provide handles for further chemical transformations and the construction of more complex ring systems.

Protocol for Reduction and Derivatization

-

Reduction of the Ketone: Dissolve cis-2-Benzoylcyclopentane-1-carboxylic acid in a suitable solvent like methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl) until the pH is acidic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding alcohol.

-

The resulting di-functional molecule (alcohol and carboxylic acid) can be further derivatized selectively.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₃ | [1] |

| Molecular Weight | 218.25 g/mol | [1] |

| CAS Number | 70071-92-0 | [1] |

| Related Compound (cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid) MW | 248.27 g/mol | [10] |

| Related Compound (cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid) MW | 246.30 g/mol | [11] |

Conclusion: A Call for Exploration

While direct research on cis-2-Benzoylcyclopentane-1-carboxylic acid is currently limited, its molecular architecture strongly suggests a wealth of potential applications. The convergence of a versatile cyclopentane scaffold, a reactive carboxylic acid, and a photoactive benzoyl group provides a compelling platform for innovation in medicinal chemistry, materials science, and organic synthesis. This guide serves as a foundational blueprint to inspire and direct future research into this promising, yet underexplored, chemical entity. The protocols and workflows outlined herein provide a robust starting point for scientists to begin unlocking the full potential of cis-2-Benzoylcyclopentane-1-carboxylic acid.

References

-

MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]

-

PubChem. cis-2-Methylcyclopentane-1-carboxylic acid. [Link]

-

PMC. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). [Link]

-

PMC. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

-

PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

ER Publications. Cyclophane Derivatives as Functional Material: A Short Survey. [Link]

-

Wikipedia. Keto acid. [Link]

-

PrepChem.com. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

-

NIH. The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. [Link]

-

NIH. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [Link]

-

Journal of the American Chemical Society. Carbonylative Ring Expansion of Cyclic Carboxylic Acids. [Link]

-

MDPI. Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

PubMed. Stereospecific synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific matrix metalloproteinase inhibitors. [Link]

-

MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

Sources

- 1. 70071-92-0|cis-2-Benzoylcyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecific synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. erpublications.com [erpublications.com]

- 9. mdpi.com [mdpi.com]

- 10. 732253-54-2|cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid|BLDpharm [bldpharm.com]

- 11. Buy cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid | 733740-12-0 [smolecule.com]

Theoretical Insights into cis-2-Benzoylcyclopentane-1-carboxylic acid: A Computational Guide for Drug Discovery and Molecular Design

Abstract

This technical guide provides a comprehensive theoretical framework for the study of cis-2-Benzoylcyclopentane-1-carboxylic acid, a molecule of interest in medicinal chemistry due to its structural motifs commonly found in bioactive compounds. In the absence of direct experimental data, this document outlines a robust computational approach to predict its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT), we present a self-validating protocol for researchers to elucidate the molecule's conformational landscape, predict its spectral signatures (IR and NMR), and explore its potential reactivity and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the design and analysis of novel small molecules.

Introduction: The Rationale for a Theoretical Deep Dive

cis-2-Benzoylcyclopentane-1-carboxylic acid presents an intriguing scaffold for medicinal chemistry. The cyclopentane ring offers a degree of conformational rigidity, while the cis-relationship of the benzoyl and carboxylic acid groups creates a specific three-dimensional architecture that can be pivotal for biological activity.[1] The benzoyl moiety is a common feature in pharmacologically active molecules, and carboxylic acids are frequently involved in crucial hydrogen bonding interactions with biological targets.[2][3]

The power of modern computational chemistry lies in its ability to provide deep molecular insights prior to, or in parallel with, synthetic and experimental efforts. For a novel or under-characterized molecule like cis-2-Benzoylcyclopentane-1-carboxylic acid, a theoretical approach is invaluable. It allows for the exploration of its intrinsic properties, guiding experimental design and hypothesis generation. This whitepaper details the "why" and "how" of performing such theoretical studies, establishing a foundational understanding of the molecule's behavior at the atomic level.

Foundational Theory: The Computational Microscope

The cornerstone of our theoretical investigation is Density Functional Theory (DFT) . DFT has emerged as a powerful and versatile tool in quantum chemistry, offering a favorable balance between computational cost and accuracy for studying medium-sized organic molecules.[4][5] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.

For the studies outlined herein, a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a well-established choice for organic molecules.[4] This is typically paired with a basis set like 6-31G(d,p) or larger, which provides a good description of the electron distribution around the atoms.

Conformational Landscape: The Shape of Activity

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule like cis-2-Benzoylcyclopentane-1-carboxylic acid, it is crucial to identify its most stable conformations. The cyclopentane ring is not planar and exists in puckered conformations, primarily the envelope and twist forms, to alleviate torsional strain.[6] The presence of two bulky cis-substituents will significantly influence the preferred pucker of the ring.

Theoretical Protocol for Conformational Analysis

A systematic conformational search is the first critical step. This ensures that the global minimum energy structure, as well as other low-energy conformers that may be present in solution, are identified.

Step-by-Step Protocol:

-

Initial Structure Generation: Build the 3D structure of cis-2-Benzoylcyclopentane-1-carboxylic acid using a molecular editor.

-

Conformational Search: Employ a conformational search algorithm (e.g., using a molecular mechanics force field like MMFF94) to generate a diverse set of possible conformations. This involves systematically rotating the rotatable bonds (C-C bond of the cyclopentane ring, C-C bond between the ring and the benzoyl group, and the C-O bond of the carboxylic acid).

-

DFT Optimization: Each of the low-energy conformers identified in the previous step should then be subjected to geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)). This will yield the precise bond lengths, bond angles, and dihedral angles for each stable conformation.

-

Energy Calculation and Boltzmann Averaging: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy. The relative energies of the conformers can then be used to determine their population at a given temperature using the Boltzmann distribution.

Expected Conformational Preferences

For a cis-1,2-disubstituted cyclopentane, the substituents will prefer to occupy positions that minimize steric hindrance.[7] It is anticipated that the most stable conformers will adopt an envelope or twist pucker where one of the substituents is in a pseudo-axial position and the other in a pseudo-equatorial position to reduce steric clash.[8] The orientation of the benzoyl and carboxylic acid groups relative to the cyclopentane ring will also be critical in determining the overall stability. Intramolecular hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen of the benzoyl group is a possibility that should be investigated as it would significantly stabilize a particular conformation.

Predicting Spectroscopic Signatures: A Virtual Fingerprint

Once the stable conformers are identified, their spectroscopic properties can be predicted. This is a powerful tool for validating experimental data or for providing a reference spectrum for a yet-to-be-synthesized molecule.

Vibrational Spectroscopy (Infrared - IR)

Frequency calculations using DFT can predict the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | The broadness is due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1700-1725 | The exact position is sensitive to hydrogen bonding. |

| C=O (Ketone) | 1680-1700 | Conjugation with the benzene ring lowers the frequency. |

| C-O (Carboxylic Acid) | 1210-1320 | |

| Aromatic C-H | 3000-3100 | |

| Aliphatic C-H | 2850-2960 |

Table 1: Predicted IR active vibrational frequencies for key functional groups in cis-2-Benzoylcyclopentane-1-carboxylic acid. The carbonyl peak for ketones and carboxylic acids is a strong indicator in IR spectroscopy.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

DFT can also be used to predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

Expected ¹H NMR Chemical Shifts:

-

Carboxylic Acid Proton (COOH): Highly deshielded, expected to be in the range of 10-13 ppm. Its exact position will be solvent-dependent.

-

Aromatic Protons (Benzoyl group): Expected in the range of 7.2-8.0 ppm. The protons ortho to the carbonyl group will be the most deshielded.

-

Cyclopentane Protons: Expected in the range of 1.5-3.5 ppm. The protons alpha to the carbonyl and carboxyl groups will be the most deshielded. The cis relationship of the substituents will lead to specific splitting patterns that can be predicted.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon (Carboxylic Acid): Expected in the range of 170-185 ppm.

-

Carbonyl Carbon (Ketone): Expected in the range of 190-200 ppm.

-

Aromatic Carbons: Expected in the range of 120-140 ppm.

-

Cyclopentane Carbons: Expected in the range of 20-50 ppm.

Electronic Properties and Reactivity

DFT calculations can provide valuable insights into the electronic structure of the molecule, which governs its reactivity.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution in the molecule. It can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing clues about how the molecule might interact with other molecules, including biological targets.

Potential Applications in Drug Development

The structural and electronic information obtained from these theoretical studies can be directly applied in a drug development context.

-

Pharmacophore Modeling: The 3D arrangement of the key functional groups (the carboxylic acid, the benzoyl carbonyl, and the aromatic ring) in the low-energy conformers can be used to define a pharmacophore model. This model can then be used to search for other molecules with similar features that might have comparable biological activity.

-

Docking Studies: The predicted low-energy conformers can be used as starting points for molecular docking studies to investigate how the molecule might bind to a specific protein target. This can help to identify potential biological targets and to design more potent analogs.

-

QSAR (Quantitative Structure-Activity Relationship) Studies: The calculated electronic properties (e.g., HOMO/LUMO energies, dipole moment) can be used as descriptors in QSAR studies to build predictive models of biological activity.

Visualizing the Theoretical Workflow

To provide a clear overview of the computational process, the following workflow diagram is presented.

Caption: A flowchart illustrating the theoretical workflow for the comprehensive analysis of cis-2-Benzoylcyclopentane-1-carboxylic acid.

Conclusion: A Roadmap for Virtual Exploration

This technical guide has laid out a comprehensive theoretical framework for the in-depth study of cis-2-Benzoylcyclopentane-1-carboxylic acid. While direct experimental data for this specific molecule is scarce, the application of established computational methods, particularly DFT, can provide a wealth of predictive information. By following the outlined protocols, researchers can gain a deep understanding of its conformational preferences, spectroscopic properties, and electronic nature. These theoretical insights can serve as a powerful guide for future synthetic efforts, experimental characterization, and the rational design of novel drug candidates based on this promising molecular scaffold.

References

-

Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. Retrieved from [Link]

-

Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033. Retrieved from [Link]

-

Conformations of Disubstituted Cyclohexanes. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. (2023). ResearchGate. Retrieved from [Link]

- Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters. (n.d.). Google Patents.

-

Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines. (2023). ResearchGate. Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 491-503. Retrieved from [Link]

-

Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. (2004). ResearchGate. Retrieved from [Link]

-

DFT study on dibenzofuran conversion to cyclohexane and benzene in gas, water and methanol solvents. (2021). Scientific Reports, 11(1), 1-13. Retrieved from [Link]

-

Cyclopentanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. (2023). Molecules, 28(18), 6721. Retrieved from [Link]

-

Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. (2013). YouTube. Retrieved from [Link]

-

Pulido, A., Oliver-Tomas, B., Renz, M., Boronat, M., & Corma, A. (2013). Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. ChemSusChem, 6(1), 141-151. Retrieved from [Link]

-

Search Results - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Carrillo, M. J., et al. (n.d.). SYNTHESIS AND ROTATIONAL SPECTRUM OF CYCLOPENTANECARBOXYLIC ACID METHYL ESTER. Kent State University. Retrieved from [Link]

-

DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2022). Molecules, 27(21), 7269. Retrieved from [Link]

-

Conformational analysis.Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. (2002). ResearchGate. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Molecules, 29(11), 2588. Retrieved from [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 116-123. Retrieved from [Link]

-

Synthesis Strategy for Carboxylic Acids. (2023). YouTube. Retrieved from [Link]

-

Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (2023). Digital Discovery, 2(6), 1735-1745. Retrieved from [Link]

-

Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol. (2002). Journal of the Chemical Society, Perkin Transactions 2, (11), 1934-1941. Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). SpringerPlus, 5(1), 1-8. Retrieved from [Link]

-

Conformations of Disubstituted Cyclohexanes. (2023). OpenStax. Retrieved from [Link]

-

Spectroscopy of Ketones and Aldehydes. (2011). YouTube. Retrieved from [Link]

- Process for the production of cyclopentyl 2-thienyl ketone. (2000). Google Patents.

-

Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

DFT molecular orbital calculation of amino acid Glutamine. (n.d.). ResearchGate. Retrieved from [Link]

-

DFT calculation and energy profiles of Path 1. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. isms.illinois.edu [isms.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

Methodological & Application

The Strategic Utility of cis-2-Benzoylcyclopentane-1-carboxylic Acid in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex, three-dimensional architectures. cis-2-Benzoylcyclopentane-1-carboxylic acid emerges as a noteworthy scaffold, possessing a unique combination of a rigid cyclopentane core, a reactive benzoyl moiety, and a versatile carboxylic acid handle. This unique arrangement of functional groups, with their defined cis-stereochemical relationship, offers chemists a powerful tool for the synthesis of a diverse array of molecular targets, ranging from biologically active compounds to novel materials. The cyclopentane ring, a common motif in pharmaceuticals, provides a balance of rigidity and conformational flexibility that can be advantageous for molecular recognition and binding affinity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic applications of cis-2-Benzoylcyclopentane-1-carboxylic acid. We will delve into detailed protocols, explore the underlying reaction mechanisms, and showcase its potential as a cornerstone in the synthesis of high-value molecules.

Physicochemical Properties and Spectroscopic Data